

2-Amino-5-bromo-3-methylbenzoic acid

literature review

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Compound of Interest

Compound Name: 2-Amino-5-bromo-3-methylbenzoic acid

Cat. No.: B1340033

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An In-depth Technical Guide to **2-Amino-5-bromo-3-methylbenzoic Acid**

Introduction

2-Amino-5-bromo-3-methylbenzoic acid, identified by CAS number 206548-13-2, is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in modern organic synthesis.^{[1][2]} Its structure, featuring an amino group, a bromine atom, and a carboxylic acid moiety on a toluene backbone, offers multiple reaction sites for constructing complex molecular architectures.^[2] This guide provides an in-depth review of its synthesis, characterization, and chemical reactivity, with a focus on practical, field-proven insights for researchers and drug development professionals. The strategic placement of the bromo, amino, and methyl groups influences the electronic distribution and steric hindrance, making it a valuable precursor for novel pharmaceutical intermediates and complex heterocyclic systems.^{[1][2]}

Molecular and Physicochemical Profile

A clear understanding of the fundamental properties of **2-Amino-5-bromo-3-methylbenzoic acid** is crucial for its effective use in synthesis. The data presented below has been compiled from various authoritative sources to ensure accuracy.

Property	Value	Source(s)
CAS Number	206548-13-2	[1] [3] [4]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1] [3] [4]
Molecular Weight	230.06 g/mol	[3] [4] [5]
IUPAC Name	2-amino-5-bromo-3-methylbenzoic acid	[5]
Synonyms	5-Bromo-3-methylanthranilic acid	[2] [4]
Appearance	Colorless, pink, or brown solid	[1] [3]
Melting Point	236-238 °C	[1]
Purity	Typically ≥95% - 97%	[1] [4]
SMILES	CC1=CC(=CC(=C1N)C(=O)O)Br	[5]

Synthesis and Purification

The most common and reliable route to **2-Amino-5-bromo-3-methylbenzoic acid** is through the electrophilic bromination of 2-amino-3-methylbenzoic acid. The starting material is commercially available, but its purity is critical to the success of the synthesis, as impurities can lead to side reactions and complicate purification.[\[6\]](#) Two primary, well-documented protocols are presented below.

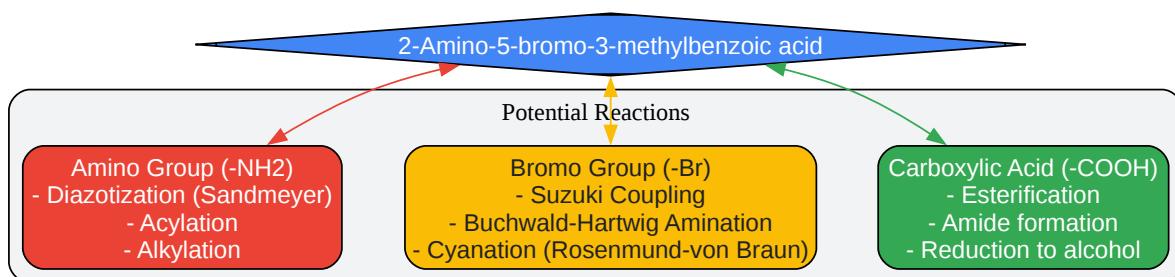
Method 1: Bromination using N-Bromosuccinimide (NBS)

This is often the preferred method due to the ease of handling of NBS, a solid, compared to liquid bromine. N,N-Dimethylformamide (DMF) is an excellent solvent choice as it is a polar aprotic solvent that effectively solubilizes the starting material and facilitates the electrophilic substitution reaction.

Experimental Protocol

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-methylbenzoic acid (e.g., 500 mg, 3.31 mmol) in DMF (33 mL).[3]
- **Reagent Addition:** To this solution, add N-bromosuccinimide (NBS) (e.g., 618 mg, 3.47 mmol, 1.05 equivalents) portion-wise at room temperature (20°C).[3] The slight excess of NBS ensures the complete consumption of the starting material.
- **Reaction:** Stir the reaction mixture at room temperature for 1 hour.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Isolation:** Upon completion, pour the reaction mixture into water (50 mL). This will precipitate the product, which has lower solubility in water.[3]
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[3] Ethyl acetate is a suitable solvent for extracting the product while leaving inorganic impurities in the aqueous phase.
- **Drying and Concentration:** Combine the organic phases and dry over anhydrous sodium sulfate to remove residual water. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]
- **Purification:** The resulting brown solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to achieve high purity.[7]

Workflow Diagram: NBS Bromination



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Caption: Reactivity map of the functional groups in **2-Amino-5-bromo-3-methylbenzoic acid**.

- **Amino Group:** The primary amine can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents. It can also be acylated or alkylated to build more complex structures.
- **Bromo Group:** The bromine atom is a key site for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.
- **Carboxylic Acid Group:** This group can be readily converted into esters, amides, or acid chlorides. It can also be reduced to a primary alcohol.

Application in Synthesis: Preparation of 2-Amino-5-cyano-3-methylbenzoic Acid

A practical application of this compound is its use as a precursor for 2-Amino-5-cyano-3-methylbenzoic acid. This transformation typically involves a Rosenmund-von Braun reaction, where the bromo group is displaced by a cyanide nucleophile, often using copper(I) cyanide. [6] The resulting cyano-substituted compound is another valuable synthetic intermediate. For this reaction to proceed efficiently, the carboxylic acid is often first protected as an ester to prevent interference. [6]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Amino-5-bromo-3-methylbenzoic acid**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. * Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. * Storage: Store in a tightly sealed container in a dry, cool place, protected from light. [4]* Hazards: While specific GHS classifications for this CAS number are not universally listed, related compounds are classified as harmful if swallowed and may cause skin sensitization.

Conclusion

2-Amino-5-bromo-3-methylbenzoic acid is a pivotal chemical intermediate with a well-defined profile for synthesis and functionalization. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications. The detailed synthetic protocols and characterization data provided in this guide serve as a comprehensive resource for researchers aiming to leverage this compound's potential in the development of novel molecules for pharmaceutical and materials science applications. Adherence to the described methodologies and safety precautions will ensure reproducible and safe outcomes in the laboratory.

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